molecular formula C18H19BrClN3O2 B3013503 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1797744-45-6

5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No. B3013503
CAS RN: 1797744-45-6
M. Wt: 424.72
InChI Key: JXERXJKKEUJIET-UHFFFAOYSA-N
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Description

The compound "5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide" is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss various bromo and chloro substituted benzamide derivatives, which are structurally related to the compound . These derivatives are of interest due to their potential biological activities and interactions .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various substituted benzene or pyrimidine derivatives. For instance, an intermediate bromomethyl compound was prepared using elimination, reduction, and bromination reactions . Another compound was synthesized from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and core structures .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR are commonly used to characterize the molecular structure of benzamide derivatives . The crystal structures of related compounds have been determined, revealing details such as hydrogen bonding patterns and molecular conformations . These techniques would be essential for the molecular structure analysis of "5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide".

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the presence of substituents on the benzene ring and the amide group. The papers describe various intermolecular interactions, including hydrogen bonds and π-interactions, which are crucial for the stability and reactivity of these compounds . The compound is likely to exhibit similar reactivity patterns, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility can be determined through thermal analysis, while chemical properties are often inferred from spectroscopic data . The polymorphism of related compounds has been studied, indicating the existence of different crystalline forms with distinct physical properties . The antibacterial and antifungal activities of some benzamide derivatives have been evaluated, suggesting potential applications in medicinal chemistry . These analyses would be relevant for understanding the properties of "5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide".

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been explored for their synthetic pathways and chemical transformations. For example, acylation reactions involving similar pyrimidine derivatives have demonstrated the formation of C(2)-acylamino derivatives, highlighting the reactivity and potential for further functionalization of these compounds (Steinlin & Vasella, 2009). These synthetic pathways are crucial for developing novel compounds with potential biological activities.

Biological Evaluation and Potential Applications

  • Novel pyrazolopyrimidines derivatives, related to the compound of interest, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds provide insights into designing more effective therapeutic agents (Rahmouni et al., 2016).
  • Derivatives with modifications at the pyrimidine ring have been investigated for their antiviral activities, especially against retroviruses, showcasing the potential of these compounds in antiviral drug development (Hocková et al., 2003).
  • The synthesis of Nilotinib, a known antitumor agent, involves intermediate compounds related to the chemical structure , indicating the relevance of such compounds in the synthesis of clinically significant drugs (Wang Cong-zhan, 2009).

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O2/c19-13-5-6-15(20)14(9-13)18(25)21-7-8-23-11-22-16(10-17(23)24)12-3-1-2-4-12/h5-6,9-12H,1-4,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXERXJKKEUJIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

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